molecular formula C13H23NO5 B1400294 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate CAS No. 1006044-27-4

1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

Katalognummer B1400294
CAS-Nummer: 1006044-27-4
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: UQZQXEFGHRYLNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO5 . It is a compound that is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate” can be represented by the InChI code: 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 . This indicates the presence of a piperidine ring, a hydroxymethyl group, and two carboxylate groups in the molecule.


Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions involving “1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate”, it’s worth noting that similar compounds are used in the development of PROTACs, which are designed to degrade targeted proteins .


Physical And Chemical Properties Analysis

The physical form of “1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate” is an oil . It has a molecular weight of 273.33 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Applications

Graphical Synthetic Routes of Vandetanib The compound 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate is involved in the synthesis of Vandetanib, an anticancer drug. The synthesis involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, indicating its utility in complex organic syntheses with commercial viability in industrial production (Mi, 2015).

Environmental Applications

Decomposition of Environmental Contaminants This compound's derivatives, such as tert-butyl ethers, are studied for environmental applications like the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive that can pollute water sources. Cold plasma reactors, using radio frequency plasma, have shown effectiveness in decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

Synthetic Chemistry

Chiral Sulfinamides in Asymmetric Synthesis Chiral sulfinamides, related to the tert-butyl group in our compound of interest, are vital in the stereoselective synthesis of amines and N-heterocycles, indicating the compound's potential in asymmetric synthesis and the production of pharmaceuticals and natural products (Philip et al., 2020).

Biodegradation Studies

Biodegradation and Fate of ETBE in Soil and Groundwater Research into the biodegradation of ethyl tert-butyl ether (ETBE), similar to MTBE, provides insight into the environmental fate and potential bioremediation strategies for contaminants related to 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate. These studies show the capability of microorganisms to degrade ETBE under aerobic conditions, with implications for groundwater remediation (Thornton et al., 2020).

Antioxidant Applications

Synthetic Phenolic Antioxidants Derivatives of tert-butyl groups, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are explored for their role as synthetic phenolic antioxidants in industrial and commercial products. These compounds help prevent oxidative reactions and extend product shelf life, indicating the potential utility of 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate in similar applications (Liu & Mabury, 2020).

Safety And Hazards

The compound is associated with certain hazards. It has hazard statements H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions of “1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate” could involve its use in the development of PROTACs for targeted protein degradation . This is based on the use of similar compounds in this field.

Eigenschaften

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZQXEFGHRYLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

CAS RN

1006044-27-4
Record name 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)piperidine-4-carboxylic acid (6 g, 21 mmol) and DIEA (7.3 mL, 42 mmol, 2.0 equiv.) in THF (60 mL) was added methyl chloroformate (1.94 mL, 25 mmol, 1.2 equiv.) at 0° C. The mixture was stirred at 0° C. until the reaction was complete. NaBH4 (3.16 g, 84 mmol, 4.0 equiv.) was added at 0° C. MeOH (10 mL) was then added. The mixture was stirred at 0° C. for 90 min. The reaction mixture was then quenched by saturated NaHCO3 and concentrated to dryness. The residue was dissolved in ethyl acetate, washed with saturated NaHCO3, water and brine, dried over Na2SO4, and concentrated. The resulting residue was purified by column chromatography to give 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate (2.6 g, 46%). LRMS (M-Boc+H+) m/z 174.1.
Name
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Reactant of Route 3
1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.